molecular formula C12H13NO3 B13720733 4-(2,4,6-Trimethylphenyl)oxazolidine-2,5-dione

4-(2,4,6-Trimethylphenyl)oxazolidine-2,5-dione

Cat. No.: B13720733
M. Wt: 219.24 g/mol
InChI Key: IJYNKASDANZXCN-UHFFFAOYSA-N
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Description

4-(2,4,6-Trimethylphenyl)oxazolidine-2,5-dione is a high-purity chemical building block of significant interest in synthetic organic chemistry and medicinal chemistry research. This specialty compound features a rigid oxazolidine-2,5-dione heterocycle, a scaffold known for its utility in constructing more complex molecular architectures, substituted at the 4-position with a sterically hindered 2,4,6-trimethylphenyl (mesityl) group. Researchers may employ this reagent as a key precursor in the development of novel pharmacologically active molecules, particularly as a constrained scaffold for mimicking peptide structures. The presence of the oxazolidine-2,5-dione moiety suggests potential applications in the synthesis of enzyme inhibitors or as an intermediate for functionalized amino acid analogs. The bulky mesityl group can impart specific steric and electronic properties, making it a valuable tool for studying structure-activity relationships (SAR) and for directing regioselective chemical transformations. Proper laboratory handling procedures should be observed. As with all chemicals of this nature, it is essential to consult the product's Safety Data Sheet (SDS) for specific hazard and handling information prior to use. This product is intended for research purposes by qualified laboratory personnel and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

4-(2,4,6-trimethylphenyl)-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C12H13NO3/c1-6-4-7(2)9(8(3)5-6)10-11(14)16-12(15)13-10/h4-5,10H,1-3H3,(H,13,15)

InChI Key

IJYNKASDANZXCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2C(=O)OC(=O)N2)C

Origin of Product

United States

Preparation Methods

Tandem Phosphorus-Mediated Carboxylative Condensation–Cyclization

A modern and efficient method to synthesize oxazolidine-2,4-diones involves a tandem reaction where primary amines react with α-ketoesters in the presence of phosphorus reagents and atmospheric carbon dioxide. This method proceeds under mild, transition-metal-free conditions and is notable for its one-pot convenience and environmental friendliness.

  • Reaction Scheme : Primary amine (e.g., 2,4,6-trimethylphenylamine) + α-ketoester → carboxylative condensation → base-catalyzed cyclization → 4-(2,4,6-trimethylphenyl)oxazolidine-2,5-dione.
  • Conditions : Atmospheric CO₂, phosphorus-mediated catalyst, base catalyst.
  • Advantages : Mild conditions, no heavy metals, use of CO₂ as a C1 source.
  • Limitations : Specific substrate scope and optimization may be required for substituted phenyl groups.

Condensation of Substituted Anilines with α-Ketoesters

This classical approach involves the condensation of 2,4,6-trimethyl-substituted anilines with α-ketoesters to form intermediates that undergo intramolecular cyclization to yield the oxazolidine-2,5-dione ring.

  • Step 1 : Formation of Schiff base or imine intermediate by condensation of the aniline with α-ketoester.
  • Step 2 : Cyclization under acidic or basic conditions to form the oxazolidinedione ring.
  • Optimization : Control of reaction temperature, solvent choice, and catalyst loading is critical to maximize yield and purity.
  • Yields : Typically moderate to good, depending on substituent effects and reaction parameters.

Cyclodehydration of Hydroxyamides

Another synthetic strategy involves preparing hydroxyamide intermediates from 2,4,6-trimethylphenyl precursors, which then undergo cyclodehydration to form the oxazolidine-2,5-dione ring.

  • Reagents : Dehydrating agents such as trifluoroacetic anhydride or phosphorus oxychloride.
  • Conditions : Elevated temperature under inert atmosphere to promote ring closure.
  • Outcome : Efficient ring formation with potential for stereochemical control.
  • Considerations : Requires careful purification to remove side products and unreacted starting materials.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages Typical Yield (%)
Tandem Phosphorus-Mediated Carboxylative Condensation–Cyclization Primary amine, α-ketoester, phosphorus reagent, atmospheric CO₂, base catalyst Mild, metal-free, one-pot, environmentally friendly Substrate scope may be limited, requires optimization 60–80
Condensation of Substituted Anilines with α-Ketoesters 2,4,6-trimethylphenylamine, α-ketoester, acid/base catalyst, solvent Straightforward, well-established May require multiple steps, moderate yields 50–70
Cyclodehydration of Hydroxyamides Hydroxyamide precursor, trifluoroacetic anhydride or POCl₃, heat Efficient ring closure, potential stereocontrol Harsh conditions, possible side reactions 55–75

Research Results and Optimization Insights

  • Effect of Electron-Donating Groups : The 2,4,6-trimethyl substituents on the phenyl ring are electron-donating, which stabilizes intermediates during condensation and cyclization, potentially improving yields and selectivity.
  • Reaction Conditions : Lower temperatures favor selective cyclization, while elevated temperatures can promote side reactions such as hydrolysis or polymerization.
  • Catalyst Selection : Phosphorus reagents in the tandem method facilitate carboxylation and cyclization efficiently, avoiding the need for metal catalysts.
  • Solvent Effects : Polar aprotic solvents such as dimethylformamide or acetonitrile are often preferred to enhance solubility and reaction rates.
  • Purification : Crystallization and chromatographic techniques are employed to isolate the pure oxazolidine-2,5-dione compound.

Summary and Professional Outlook

The preparation of this compound is achievable through several synthetic routes, each with distinct advantages and limitations. The tandem phosphorus-mediated carboxylative condensation–cyclization represents a modern, green chemistry approach, while classical condensation and cyclodehydration methods remain valuable for their simplicity and accessibility.

Further research is encouraged to optimize these methods for industrial scalability, improve yields, and explore stereochemical control. The electron-donating trimethylphenyl substituent plays a crucial role in stabilizing reaction intermediates, which can be exploited to enhance synthetic efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2,4,6-Trimethylphenyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis

  • The compound serves as an important intermediate in the synthesis of complex organic molecules and polymers. Its unique structure allows for various chemical transformations that are critical in organic synthesis.

Synthetic Routes

  • Common synthetic routes include the reaction of 2,4,6-trimethylbenzylamine with glycine-N-carboxyanhydride under controlled conditions, typically using solvents like tetrahydrofuran at elevated temperatures. This method allows for efficient production while maintaining high yields.
Synthetic Method Reagents Conditions
Reaction with Gly-NCA2,4,6-trimethylbenzylamineTHF, elevated temperature
Industrial ProductionContinuous flow reactorsAutomated systems for efficiency

Biological Research Applications

Enzyme Mechanisms and Protein-Ligand Interactions

  • In biological studies, this compound is utilized to investigate enzyme mechanisms and protein-ligand interactions. Its ability to modulate enzyme activity makes it a valuable tool in understanding biochemical pathways.

Mechanism of Action

  • The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby affecting the function of various enzymes involved in metabolic processes.

Industrial Applications

Production of Specialty Chemicals

  • The compound is employed in the production of specialty chemicals and materials with tailored properties. Its unique steric and electronic characteristics allow for the design of materials that meet specific industrial needs.

Case Study: Herbicidal Applications

Mechanism of Action

The mechanism of action of 4-(2,4,6-Trimethylphenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidine ring can participate in hydrogen bonding and other interactions, influencing the activity of the target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Alkyl Substituents :

  • 4-(sec-Butyl)oxazolidine-2,5-dione (CAS 5860-63-9): The sec-butyl group introduces moderate steric hindrance and lipophilicity. Unlike the trimethylphenyl variant, this compound lacks aromaticity, which reduces π-π stacking interactions and may lower melting points.

Aromatic Substituents :

  • This could increase solubility in polar solvents .
  • (R)-4-(4'-Hydroxyphenyl)oxazolidine-2,5-dione (CAS 26889-96-3): The hydroxyl group enables hydrogen bonding, resulting in a high melting point (230°C) and improved crystallinity. In contrast, the trimethylphenyl derivative’s lack of polar groups likely reduces solubility in aqueous media .

Heteroatom-Containing Substituents :

  • This contrasts with the inert methyl groups in the trimethylphenyl compound, which prioritize steric effects over chemical reactivity .

Chemical Reactivity and Stability

  • This contrasts with less hindered analogs like 4,4-dimethyloxazolidine-2,5-dione (CAS 5839-88-3), where increased ring accessibility may enhance reactivity .
  • Electronic Effects : Electron-donating methyl groups in the trimethylphenyl derivative stabilize the oxazolidine ring through inductive effects. In contrast, electron-withdrawing substituents (e.g., fluorine in 4-(4-fluorophenyl) variants) may polarize the carbonyl groups, increasing susceptibility to hydrolysis .

Pesticidal Compounds :

  • 3-(3,5-Dichlorophenyl)-5-ethenyl-5-methyl-2,4-oxazolidinedione (vinclozolin): The dichlorophenyl group confers fungicidal activity, a feature absent in the trimethylphenyl analog. The latter’s lack of halogens and aromatic substitution patterns likely limits pesticidal utility .

Pharmaceutical Intermediates :

  • The trimethylphenyl variant’s bulk may hinder such applications unless specific steric masking is required .

Q & A

Q. How can reactor design principles improve the scalability of this compound synthesis?

  • Methodology :
  • Continuous-flow systems : Evaluate residence time distribution (RTD) and mixing efficiency to minimize side reactions (e.g., dimerization) .
  • Process simulation : Use Aspen Plus or COMSOL to model heat transfer and optimize exothermic cyclization steps .

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